molecular formula C13H16N2O2S B14908532 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile

2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B14908532
M. Wt: 264.35 g/mol
InChI Key: VTECFAAEWQKXGO-UHFFFAOYSA-N
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Description

2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing compound featuring a benzonitrile core linked via a sulfonyl group to a 4-methylpiperidine ring.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C13H16N2O2S/c1-11-6-8-15(9-7-11)18(16,17)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3

InChI Key

VTECFAAEWQKXGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile typically involves the reaction of 4-methylpiperidine with benzonitrile sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analog: 2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile

Key Differences :

  • Ring Size : The diazepane ring (7-membered) replaces the piperidine (6-membered), increasing conformational flexibility and steric bulk.
  • Molecular Weight : C₁₃H₁₇N₃O₂S, molar mass 279.36 g/mol .
  • Synthetic Implications : The larger ring may alter reaction kinetics in further functionalization steps.

Table 1: Physicochemical Comparison

Property 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile 2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile
Molecular Formula Not Provided C₁₃H₁₇N₃O₂S
Molar Mass (g/mol) Not Provided 279.36
Key Functional Group Sulfonyl + Piperidine Sulfonyl + Diazepane

Structural Analog: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

Key Differences :

  • Linkage : An amine bridge connects two piperidine rings to the benzonitrile, unlike the sulfonyl group in the target compound.
  • Conformation : Both piperidine rings adopt chair conformations, stabilized by van der Waals interactions in the crystal lattice .
  • Applications: Serves as an intermediate for 3-aminopyrazole derivatives with antitumor and antimalarial activity .

Structural Analog: 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23)

Key Differences :

  • Aromatic System : Incorporates a benzooxazole moiety, enabling π-π stacking interactions absent in the target compound.
  • the sulfonyl group’s polarity .

Functional Implications :

  • The amino linker may increase solubility in polar solvents compared to the sulfonyl group .

Patent Compounds with Piperidine Moieties

Examples from :

  • 7-[4-(Dimethylamino)-4-methylpiperidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(ethylamino)-4-methylpiperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Comparison :

  • These compounds feature complex heterocyclic systems linked to modified piperidines. Unlike the target compound, their structures prioritize kinase inhibition or receptor binding, highlighting the versatility of piperidine derivatives in drug design .

Research Findings and Implications

  • Crystallography : Piperidine-containing compounds often exhibit chair conformations in solid-state structures, as seen in , suggesting predictable packing patterns for crystallization .

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